molecular formula C8H9BBrFO4 B7956236 (3-Bromo-2-fluoro-6-(methoxymethoxy)phenyl)boronic acid

(3-Bromo-2-fluoro-6-(methoxymethoxy)phenyl)boronic acid

Cat. No.: B7956236
M. Wt: 278.87 g/mol
InChI Key: ZMJUSBMSTFSKAU-UHFFFAOYSA-N
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Description

(3-Bromo-2-fluoro-6-(methoxymethoxy)phenyl)boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is particularly notable for its role in Suzuki-Miyaura cross-coupling reactions, which are widely used for the formation of carbon-carbon bonds. The presence of bromine, fluorine, and methoxymethoxy groups in its structure makes it a versatile reagent in various synthetic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Bromo-2-fluoro-6-(methoxymethoxy)phenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 3-bromo-2-fluoro-6-(methoxymethoxy)benzene using bis(pinacolato)diboron as the boron source. The reaction is usually carried out in the presence of a base such as potassium acetate and a palladium catalyst like Pd(dppf)Cl₂ in a solvent such as dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale syntheses but are optimized for larger scales. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The choice of solvents and catalysts may also be adjusted to reduce costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

(3-Bromo-2-fluoro-6-(methoxymethoxy)phenyl)boronic acid primarily undergoes cross-coupling reactions, particularly the Suzuki-Miyaura reaction. This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The compound can also participate in other types of reactions such as oxidation and substitution.

Common Reagents and Conditions

    Suzuki-Miyaura Reaction: Palladium catalyst (e.g., Pd(PPh₃)₄), base (e.g., K₂CO₃), solvent (e.g., toluene), temperature (80-100°C).

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in the Suzuki-Miyaura reaction, the product is typically a biaryl compound.

Scientific Research Applications

Chemistry

In chemistry, (3-Bromo-2-fluoro-6-(methoxymethoxy)phenyl)boronic acid is used as a building block for the synthesis of more complex molecules. Its ability to form carbon-carbon bonds makes it valuable in the construction of pharmaceuticals, agrochemicals, and organic materials.

Biology and Medicine

In biology and medicine, this compound is used in the synthesis of biologically active molecules. It can be employed in the development of new drugs and therapeutic agents, particularly those targeting specific enzymes or receptors.

Industry

In industry, this compound is used in the production of advanced materials, including polymers and electronic components. Its role in the synthesis of organic semiconductors is particularly noteworthy.

Mechanism of Action

The mechanism by which (3-Bromo-2-fluoro-6-(methoxymethoxy)phenyl)boronic acid exerts its effects is primarily through its participation in cross-coupling reactions. The boronic acid group interacts with the palladium catalyst to form a palladium-boron complex, which then undergoes transmetalation with an aryl or vinyl halide. This is followed by reductive elimination to form the desired carbon-carbon bond .

Comparison with Similar Compounds

Similar Compounds

  • Phenylboronic acid
  • 4-Methoxyphenylboronic acid
  • 2-Bromo-6-fluoro-3-(methoxymethoxy)phenylboronic acid

Uniqueness

Compared to similar compounds, (3-Bromo-2-fluoro-6-(methoxymethoxy)phenyl)boronic acid offers unique reactivity due to the presence of both bromine and fluorine atoms. These substituents can influence the electronic properties of the molecule, making it more reactive in certain types of cross-coupling reactions. Additionally, the methoxymethoxy group provides steric hindrance, which can affect the selectivity of the reactions it undergoes.

Properties

IUPAC Name

[3-bromo-2-fluoro-6-(methoxymethoxy)phenyl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BBrFO4/c1-14-4-15-6-3-2-5(10)8(11)7(6)9(12)13/h2-3,12-13H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMJUSBMSTFSKAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1F)Br)OCOC)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BBrFO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.87 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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